(E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)prop-2-en-1-one
Description
The compound “(E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)prop-2-en-1-one” is a chalcone derivative characterized by a pyrrolidine ring substituted with a thiophene moiety and a 3,4-dimethoxyphenyl group. Chalcones, or α,β-unsaturated ketones, are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties . The presence of electron-donating methoxy groups and the heterocyclic thiophene-pyrrolidine system in this compound likely modulates its electronic properties and biological interactions.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-thiophen-2-ylpyrrolidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-22-16-7-5-14(12-17(16)23-2)6-8-19(21)20-10-9-15(13-20)18-4-3-11-24-18/h3-8,11-12,15H,9-10,13H2,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMQWLBCYGTINT-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a conjugated system with a thiophene ring and a pyrrolidine moiety, which may contribute to its biological properties. The geometric configuration of the double bond in the prop-2-en-1-one structure is crucial for its activity.
Antioxidant Activity
Research indicates that compounds similar to This compound exhibit significant antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Cytotoxicity Studies
Studies have shown that derivatives of this compound can possess cytotoxic effects against different cancer cell lines. For instance, a related compound demonstrated an LC50 value (lethal concentration for 50% of cells) indicating potent cytotoxicity comparable to known chemotherapeutic agents .
The proposed mechanism of action involves the modulation of signaling pathways associated with apoptosis and cell proliferation. Compounds with similar structures have been reported to inhibit specific enzymes involved in cancer progression, such as COX-II inhibitors .
Study 1: Anticancer Properties
A study evaluated the anticancer activity of a related compound on human breast cancer cells. The results showed that treatment with the compound led to:
- Reduction in cell viability by approximately 70% at higher concentrations.
- Induction of apoptosis , confirmed by flow cytometry analysis.
Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of similar compounds in models of neurodegeneration. Key findings included:
- Inhibition of neuronal cell death induced by oxidative stress.
- Enhanced neuronal survival rates when treated with the compound.
Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. The thiophene moiety is known to enhance biological activity by participating in various biochemical interactions that can lead to apoptosis in cancer cells. For instance, studies have shown that derivatives of thiophene-containing compounds can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7 cells .
Table 1: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | TBD | Induces apoptosis |
| Sorafenib (reference drug) | HeLa | 7.91 | Inhibits proliferation |
Note : TBD indicates that specific IC50 values for the target compound require further investigation.
Structure-Activity Relationship (SAR)
The structure of (E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)prop-2-en-1-one indicates potential interactions with key biological targets. SAR studies indicate that substituents on the thiophene ring can influence binding affinity and biological activity. For example, variations in the methoxy groups on the phenyl ring can also affect the compound's efficacy against cancer cells.
Case Studies
Recent studies have highlighted the potential of this compound in treating various types of cancers:
- Study on HeLa Cells : A study focused on related compounds demonstrated that derivatives with thiophene groups significantly inhibited the proliferation of HeLa cells through apoptotic pathways .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of similar compounds revealed that those containing thiophene rings exhibit enhanced activity against multiple cancer cell lines, suggesting a promising direction for future research .
Comparison with Similar Compounds
Substituent Effects on Planarity
The dihedral angle between aromatic rings in chalcones significantly influences their biological activity and crystallographic packing. For example:
- 3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one : The A/C dihedral angles are 47.81° and 50.18° in two symmetry-independent molecules, indicating a twisted conformation due to steric and electronic effects of the 4-fluoro substituent .
- 3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one : Dihedral angles of 9.30° and 4.85° suggest near-planar structures, attributed to reduced steric hindrance from the bromine atom .
- This could alter π-π stacking interactions and binding affinity in biological systems.
Heterocyclic Modifications
Antioxidant Activity
- (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (Chalcone 3): Exhibits an IC50 of 4.12 µg/mL in DPPH assays, comparable to ascorbic acid (2.17 µg/mL) . Methoxy groups enhance radical scavenging by stabilizing phenoxy radicals.
- Target Compound : The thiophene-pyrrolidine system may synergize with the 3,4-dimethoxyphenyl group to improve antioxidant efficacy, though experimental validation is required.
Antiplasmodial Activity
- (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one: Shows an ED50 of 17.36 mg/kg in Plasmodium models, attributed to methoxy-driven membrane permeability and amino group interactions with heme .
Physicochemical Properties
Preparation Methods
Formation of the Pyrrolidine-Thiophene Core
The pyrrolidine ring bearing a thiophen-2-yl group is synthesized via a Paal-Knorr pyrrolidine synthesis (Scheme 1). Thiophene-2-carboxaldehyde reacts with a 1,4-diamine (e.g., 1,4-diaminobutane) in acetic acid to form the pyrrolidine ring.
$$
\text{Thiophene-2-carboxaldehyde} + \text{1,4-Diaminobutane} \xrightarrow{\text{AcOH, Δ}} \text{3-(Thiophen-2-yl)Pyrrolidine}
$$
Acetylation of the Pyrrolidine Amine
The secondary amine of 3-(thiophen-2-yl)pyrrolidine undergoes acetylation using acetic anhydride in dichloromethane with triethylamine as a base:
$$
\text{3-(Thiophen-2-yl)Pyrrolidine} + \text{Acetic Anhydride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{1-(3-(Thiophen-2-yl)Pyrrolidin-1-yl)Ethanone}
$$
Characterization Data :
- Yield : 85–90% (analogous to methods in).
- ¹H NMR (CDCl₃) : δ 1.95 (s, 3H, COCH₃), 2.50–3.10 (m, 4H, pyrrolidine-H), 4.20–4.50 (m, 1H, thiophene-CH), 6.90–7.40 (m, 3H, thiophene-H).
Claisen-Schmidt Condensation to Form the Chalcone Backbone
Reaction Conditions and Optimization
The condensation between 1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethanone and 3,4-dimethoxybenzaldehyde is performed under alkaline conditions. Data from analogous chalcone syntheses (, Table 1) guide parameter optimization:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH (40%) | Ethanol | 80 | 6 | 92 |
| KOH (50%) | Methanol | 70 | 5 | 95 |
| NaOH | Solvent-free | 25 (grinding) | 0.5 | 88 |
Optimal Protocol :
- Reactants : Equimolar 3,4-dimethoxybenzaldehyde (1.80 g, 10 mmol) and 1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethanone (2.21 g, 10 mmol).
- Base : 50% KOH in methanol (10 mL).
- Conditions : Reflux at 70°C for 5 hours.
- Workup : Neutralization with dilute HCl, filtration, and recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone).
Stereochemical Control
The E-isomer predominates due to thermodynamic stability, confirmed by ¹H NMR coupling constants ($$ J_{trans} = 15–16 \, \text{Hz} $$).
Alternative Synthetic Routes
Ultrasound-Assisted Synthesis
Ultrasonic irradiation (40 kHz, 80°C) reduces reaction time to 1 hour with comparable yields (93%). This method enhances reaction efficiency by improving mass transfer.
Microwave-Assisted Condensation
Microwave heating (300 W, 100°C) achieves 94% yield in 20 minutes, leveraging rapid thermal activation.
Characterization and Analytical Data
Spectroscopic Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
